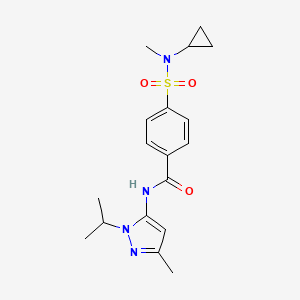
(4-Fluorophenyl)(2-(methylamino)-1,3-thiazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(4-Fluorophenyl)(2-(methylamino)-1,3-thiazol-5-yl)methanone” is a complex organic molecule that contains several functional groups. It has a fluorophenyl group, a methylamino group, and a thiazolyl group attached to a methanone backbone .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorophenyl, methylamino, and thiazolyl groups would significantly influence its structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The fluorophenyl group might undergo substitution reactions, the methylamino group could participate in various condensation reactions, and the thiazolyl group might be involved in ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Applications De Recherche Scientifique
Synthetic Methodologies and Structural Characterization
Catalyst- and Solvent-Free Synthesis : A study by Moreno-Fuquen et al. (2019) demonstrates an efficient approach for the regioselective synthesis of heterocyclic compounds through microwave-assisted Fries rearrangement. This methodology highlights the importance of catalyst- and solvent-free conditions in the synthesis of complex molecules, potentially applicable to the synthesis of (4-Fluorophenyl)(2-(methylamino)-1,3-thiazol-5-yl)methanone Moreno-Fuquen et al., 2019.
Crystal Structure Analysis : Nagaraju et al. (2018) reported on the synthesis and crystal structure of a related thiophene compound, underscoring the utility of X-ray diffraction in understanding molecular conformations and intermolecular interactions, essential for the development of new materials and pharmaceuticals Nagaraju et al., 2018.
Biological Activities and Pharmaceutical Applications
Antipsychotic Potential : Wise et al. (1987) explored the synthesis and pharmacological evaluation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, identifying compounds with antipsychotic-like profiles in animal tests. Such research indicates the potential for developing new therapeutic agents from structurally similar compounds Wise et al., 1987.
Antibacterial and Antimycobacterial Activities : The synthesis and evaluation of novel compounds for antimycobacterial activities are crucial for addressing drug-resistant bacterial strains. Ali and Yar (2007) demonstrated the antimycobacterial activity of novel phenolic derivatives, emphasizing the importance of developing new drugs to combat resistant tuberculosis strains Ali & Yar, 2007.
Antitumour Activity : Tang and Fu (2018) synthesized and tested 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-Fluorophenyl)Methanone for its antitumor activities against various cancer cell lines. This study highlights the potential for similar compounds to serve as leads in the development of new anticancer agents Tang & Fu, 2018.
Fluorescent Chemical Sensors : Manna et al. (2020) introduced a phenyl thiadiazole-based Schiff base receptor for the selective and sensitive detection of Al3+ ions, demonstrating the utility of fluorophore modification for enhancing spectroscopic properties. This research suggests the potential application of this compound in sensor development Manna et al., 2020.
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various receptors, indicating a potential for diverse biological activities .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. It’s worth noting that similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar mode of action for this compound.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that such compounds may affect a wide range of biochemical pathways.
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may have diverse molecular and cellular effects .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(4-fluorophenyl)-[2-(methylamino)-1,3-thiazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2OS/c1-13-11-14-6-9(16-11)10(15)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYSGOJCXISTKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(S1)C(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-6-(3-methoxybenzyl)-5-((3-methoxybenzyl)thio)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2753468.png)
![2-(4-methoxyphenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2753470.png)
![N-(4-fluorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2753471.png)
![[4-(1H-pyrazol-1-yl)benzyl]amine sulfate (2:1)](/img/structure/B2753474.png)
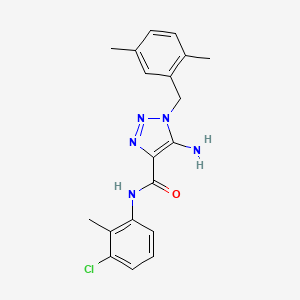


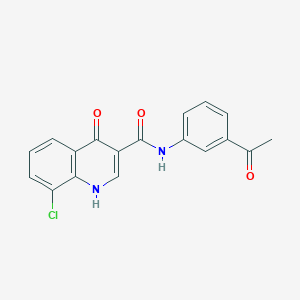
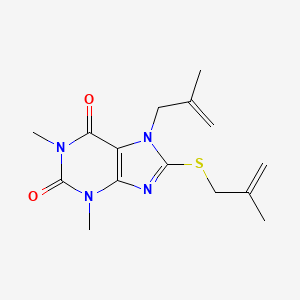
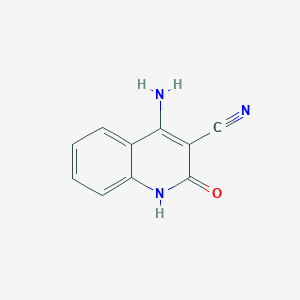

![8-[4-(tetrahydro-2H-pyran-4-ylamino)piperidin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2753486.png)

